Martius Yellow sodium dihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
101836-92-4 |
|---|---|
Molecular Formula |
C10H9N2NaO7 |
Molecular Weight |
292.18 g/mol |
IUPAC Name |
sodium;2,4-dinitronaphthalen-1-olate;dihydrate |
InChI |
InChI=1S/C10H6N2O5.Na.2H2O/c13-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)12(16)17;;;/h1-5,13H;;2*1H2/q;+1;;/p-1 |
InChI Key |
JVNMORGBFYVXPH-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+](=O)[O-])[N+](=O)[O-].O.O.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+](=O)[O-])[N+](=O)[O-].O.O.[Na+] |
Other CAS No. |
101836-92-4 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
The preparation of Martius Yellow typically originates from 1-naphthol (B170400), a readily available precursor. The synthetic routes primarily involve the introduction of nitro groups onto the naphthol skeleton, a process that can be achieved through various strategies.
Synthesis from 1-Naphthol via Multi-Step Reactions
The synthesis of Martius Yellow from 1-naphthol is a classic multi-step process that first involves the sulfonation of the aromatic ring, followed by nitration. This sequence is crucial for controlling the regioselectivity of the nitration process.
The initial step involves the treatment of 1-naphthol with concentrated sulfuric acid. msu.eduwikipedia.orgresearchgate.net Heating this mixture, often on a steam bath, facilitates the sulfonation of the naphthol ring. msu.eduresearchgate.net This reaction leads to the formation of a more water-soluble intermediate, 1-naphthol-2,4-disulfonic acid. It is known that the sulfonation of 1-naphthol can lead to a mixture of sulfonic acids, including 1-naphthol-4-sulfonic acid and 1-naphthol-2-sulfonic acid, as well as the disulfonic and trisulfonic acids. researchgate.net The conditions of the reaction can be controlled to favor the formation of the desired disubstituted product.
Sequential Sulfonation-Nitration Procedures
The sequential nature of the sulfonation-nitration process is a key aspect of the synthesis of Martius Yellow. google.com This method is often referred to as an indirect nitration of 1-naphthol. wikipedia.org
The process begins with the sulfonation of α-naphthol (1-naphthol) using concentrated sulfuric acid. wikipedia.orgresearchgate.net This step is typically carried out by heating the mixture to ensure the dissolution of the 1-naphthol and to promote the formation of the disulfonic acid intermediate. msu.eduresearchgate.net After the sulfonation stage, the reaction mixture is cooled, and nitric acid is introduced. msu.eduwikipedia.org The nitration step proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated from nitric acid in the strongly acidic medium, attacks the activated naphthol ring. mdpi.comorgsyn.org The sulfonic acid groups at the 2 and 4 positions are replaced by nitro groups, leading to the formation of 2,4-dinitro-1-naphthol (B147749). wikipedia.org The final product can be converted to its more water-soluble ammonium (B1175870) or sodium salt. msu.eduwikipedia.org
| Step | Reagents | Key Transformation |
| Sulfonation | 1-Naphthol, Concentrated Sulfuric Acid | Formation of 1-naphthol-2,4-disulfonic acid |
| Nitration | 1-Naphthol-2,4-disulfonic acid, Nitric Acid | Replacement of sulfonic acid groups with nitro groups to form 2,4-dinitro-1-naphthol |
Advanced Nitration Techniques and Reagents
While the classical synthesis of Martius Yellow relies on the use of nitric and sulfuric acids, more advanced nitration techniques and reagents have been developed to offer milder reaction conditions and potentially higher selectivity. psu.edu These modern methods often aim to avoid the harshness of strong acid mixtures. researchgate.net
One such class of advanced reagents is nitronium salts, with nitronium tetrafluoroborate (B81430) (NO₂BF₄) being a prominent example. wikipedia.orgpsu.edu Nitronium tetrafluoroborate is a powerful nitrating agent that can effect nitration under anhydrous conditions. wikipedia.orgorganic-chemistry.org It is prepared from anhydrous hydrogen fluoride, boron trifluoride, and nitric acid or dinitrogen pentoxide. wikipedia.org The use of nitronium tetrafluoroborate has been reported for the nitration of naphthalene (B1677914), yielding a mixture of 1-nitronaphthalene (B515781) and dinitronaphthalene, with the ratio depending on the reaction conditions. While not specifically detailed for the direct synthesis of Martius Yellow from 1-naphthol, its application to naphthalene derivatives suggests its potential utility in achieving the desired dinitration under controlled conditions, possibly avoiding the initial sulfonation step.
Other modern nitrating agents include N-nitropyrazole derivatives, which have been shown to be versatile and powerful reagents for the controllable nitration of a wide range of aromatic compounds. wikipedia.org These reagents can be tuned to provide either mono- or dinitrated products selectively by adjusting the reaction conditions. wikipedia.org
Derivatization Strategies and Intermediate Formation
The dinitro functional groups and the phenolic hydroxyl group of Martius Yellow provide reactive sites for further chemical modifications, leading to a variety of derivatives with different properties and potential applications.
Reduction Pathways to Diamino Naphthol Derivatives
The two nitro groups of 2,4-dinitro-1-naphthol can be readily reduced to amino groups, yielding 2,4-diamino-1-naphthol. A common and effective reducing agent for this transformation is sodium hydrosulfite (Na₂S₂O₄), also known as sodium dithionite. msu.edu
The reduction is typically carried out by treating an aqueous suspension of 2,4-dinitro-1-naphthol with sodium hydrosulfite. msu.edu The reaction is often accompanied by a color change, with the initial orange or yellow color of the Martius Yellow disappearing as the nitro groups are reduced, resulting in a tan precipitate of the diamino compound. msu.edu The resulting 2,4-diamino-1-naphthol is sensitive to air oxidation and is often converted to a more stable salt, such as the dihydrochloride (B599025) salt, by treatment with hydrochloric acid immediately after its formation. msu.edu This diamino derivative serves as a crucial intermediate for the synthesis of other naphthol derivatives. msu.edu
| Starting Material | Reducing Agent | Product |
| 2,4-Dinitro-1-naphthol | Sodium Hydrosulfite (Na₂S₂O₄) | 2,4-Diamino-1-naphthol |
Synthesis of Naphthoquinonimine and Diacetylamino Naphthol Derivatives
The 2,4-diamino-1-naphthol intermediate is a versatile precursor for synthesizing a range of derivatives, including naphthoquinonimines and diacetylated compounds.
Synthesis of 2-Amino-1,4-naphthoquinonimine: The dihydrochloride salt of 2,4-diamino-1-naphthol can be oxidized to form 2-amino-1,4-naphthoquinonimine. A suitable oxidizing agent for this conversion is iron(III) chloride (FeCl₃). msu.edu The reaction involves treating an aqueous solution of the diamine dihydrochloride with an iron(III) chloride solution, which leads to the formation of the red crystals of 2-amino-1,4-naphthoquinonimine. msu.edu This compound can be further derivatized, for instance, by acetylation to form 2-amino-1,4-naphthoquinonimine diacetate. msu.edu
Synthesis of 2,4-Diacetylamino-1-naphthol: The amino groups of 2,4-diamino-1-naphthol can be acetylated to form 2,4-diacetylamino-1-naphthol. This is typically achieved by reacting the diamino compound with acetic anhydride. msu.edu The reaction is often carried out in the presence of sodium acetate (B1210297) and a small amount of sodium hydrosulfite to prevent oxidation. msu.edu The product, a diacetate, may precipitate as a white solid or an oil that solidifies upon cooling and scratching. msu.edu This derivatization effectively protects the amino groups and modifies the properties of the original molecule.
| Precursor | Reagents | Product |
| 2,4-Diamino-1-naphthol dihydrochloride | Iron(III) chloride (FeCl₃) | 2-Amino-1,4-naphthoquinonimine |
| 2,4-Diamino-1-naphthol | Acetic anhydride, Sodium acetate, Sodium hydrosulfite | 2,4-Diacetylamino-1-naphthol |
Optimization of Synthetic Conditions and Yield Enhancement
Effective synthesis hinges on the precise management of parameters in both the sulfonation and nitration stages.
Sulfonation Stage: The initial step involves the reaction of 1-naphthol with concentrated sulfuric acid. chemistry-online.com Temperature control is critical; while heating is necessary to drive the reaction, overheating can lead to charring and the formation of undesired, dark-colored byproducts. sciencemadness.org An optimal temperature range, often achieved using a steam or water bath, is between 60°C and 70°C. texiumchem.com The reaction is typically maintained for a short duration, approximately 5 to 15 minutes, which is sufficient time for the 1-naphthol to fully dissolve and react to form 1-naphthol-2,4-disulfonic acid. texiumchem.comchemistry-online.com
Nitration Stage: The subsequent nitration of the disulfonic acid intermediate is a highly exothermic process that demands strict temperature management to prevent runaway reactions and oxidation of the aromatic ring. scribd.com The sulfonated mixture is cooled and then added portion-wise to concentrated nitric acid that has been chilled in an ice bath. texiumchem.comsophiacollegemumbai.com It is crucial to maintain the temperature below 10°C during this addition. sophiacollegemumbai.com Following the addition, the reaction mixture may be gently warmed to around 50°C for a brief period (2-5 minutes) to ensure the nitration goes to completion, which is visually confirmed by the formation of a yellow-orange precipitate. texiumchem.comsophiacollegemumbai.com
A summary of optimized reaction parameters is presented below.
| Stage | Reactants | Temperature | Time | Observations | Reference |
| Sulfonation | 1-Naphthol, Conc. H₂SO₄ | 60-70°C | 5-15 min | Dissolution of solid, color change from red to amber | texiumchem.comchemistry-online.com |
| Nitration | Sulfonated intermediate, Conc. HNO₃ | <10°C (addition), ~50°C (completion) | 5-10 min | Formation of a yellow-orange precipitate | texiumchem.comsophiacollegemumbai.com |
The purification of Martius Yellow from the crude reaction mixture is essential for obtaining a high-quality product. The process employs several standard laboratory techniques.
The initial isolation of the crude product, 2,4-dinitro-1-naphthol, is achieved by quenching the reaction mixture in a large volume of ice-cold water, which causes the dye to precipitate out of the acidic solution. sophiacollegemumbai.com This solid is then collected via vacuum filtration using a Buchner funnel. texiumchem.com The resulting filter cake is washed thoroughly with cold water to remove any remaining sulfuric and nitric acids, which are highly soluble in the aqueous filtrate. chemistry-online.comsophiacollegemumbai.com
For further purification, the crude acidic dye is often converted into a salt to leverage differences in solubility. masterorganicchemistry.com The crude solid is dissolved in hot water containing a base, such as ammonium hydroxide (B78521) or sodium hydroxide. scribd.comsophiacollegemumbai.com This step transforms the less soluble acidic dye into its more water-soluble salt form. Any insoluble impurities can then be removed from the hot solution by filtration. sophiacollegemumbai.com The purified salt is subsequently precipitated from the clear filtrate. This can be achieved either by cooling, which decreases the salt's solubility, or by "salting out," where a soluble salt with a common ion (like ammonium chloride) is added to force the desired product out of the solution. chemistry-online.comsophiacollegemumbai.com The final, purified product is collected by another round of vacuum filtration and left to dry. texiumchem.com
Mechanistic Investigations of Synthetic Transformations
The synthesis of Martius Yellow from 1-naphthol proceeds through an indirect nitration pathway, a strategy employed to circumvent the degradation of the starting material. scribd.comchemistry-online.com The hydroxyl (-OH) group of 1-naphthol is a strong activating group, making the naphthalene ring system highly susceptible to oxidation. Direct nitration with nitric acid would likely destroy the molecule rather than yielding the desired dinitro product. scribd.com The synthetic route therefore involves two key electrophilic aromatic substitution reactions.
Step 1: Electrophilic Aromatic Sulfonation The first transformation is the sulfonation of 1-naphthol with concentrated sulfuric acid. The electrophile in this reaction is sulfur trioxide (SO₃), which attacks the electron-rich aromatic ring. The powerful ortho-, para-directing influence of the hydroxyl group at the C1 position directs the incoming electrophilic SO₃ groups to the C2 (ortho) and C4 (para) positions. sciencemadness.orgsciencemadness.org This reaction results in the formation of the key intermediate, 1-naphthol-2,4-disulfonic acid. It is generally not necessary to isolate this intermediate before proceeding to the next step. scribd.com
Step 2: Ipso-Substitution Nitration The second step is the nitration of the 1-naphthol-2,4-disulfonic acid intermediate. This reaction is a classic example of ipso-substitution, where an incoming electrophile (the nitronium ion, NO₂⁺) displaces a substituent already present on the aromatic ring—in this case, the sulfonic acid groups (–SO₃H). chemistry-online.com The nitronium ion is generated from the reaction of concentrated nitric acid with the sulfuric acid already present in the mixture. The exchange of the sulfonic acid groups for nitro groups occurs with remarkable ease, yielding the final product, 2,4-dinitro-1-naphthol. scribd.com This two-step process ensures that the nitro groups are installed at the desired positions without oxidizing the sensitive naphthol ring system. sciencemadness.org
Advanced Spectroscopic Characterization and Computational Studies
Comprehensive Spectroscopic Analyses
Spectroscopic techniques are pivotal in elucidating the structural and electronic properties of Martius Yellow sodium dihydrate.
Vibrational Spectroscopy: FT-IR and FT-Raman Investigations
Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies have been employed to investigate the vibrational modes of the Martius Yellow molecule. The solid-phase FT-IR spectrum, recorded between 4000 and 400 cm⁻¹, and the FT-Raman spectrum, recorded between 3500 and 100 cm⁻¹, provide detailed information about the functional groups present in the molecule. researchgate.net
Key vibrational frequencies observed in the FT-IR and FT-Raman spectra of Martius Yellow sodium salt monohydrate are summarized below. These assignments are supported by Density Functional Theory (DFT) calculations. researchgate.net
| Wavenumber (cm⁻¹) | Assignment |
| 2935-2841 (FT-IR) | Methyl group vibrations |
| 1260-1000 | C-O stretching |
| 1080, 1124 (FT-IR) | C-O vibration |
Note: This table is based on data for the monohydrate form, which is closely related to the dihydrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of Martius Yellow. The mass spectrum of Martius Yellow shows a top peak at an m/z of 234, corresponding to the molecular ion [M]⁺ of the anhydrous form. nih.gov Other significant peaks are observed at m/z 187 and 113. nih.gov These fragmentation patterns are crucial for confirming the molecular structure. The analysis can be performed using techniques like electrospray ionization (ESI) coupled with a mass analyzer such as an ion trap. mfa.org
UV-Visible Spectrophotometry for Electronic Transitions
UV-Visible spectrophotometry measures the electronic transitions within a molecule. Martius Yellow exhibits a characteristic absorbance peak (λmax) at approximately 426-430 nm. aatbio.commpbio.com This absorption is responsible for its distinct yellow color and is attributed to the π → π* transitions within the conjugated aromatic system, which are influenced by the nitro and hydroxyl/phenoxide groups.
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to complement and interpret experimental data.
Structural Elucidation and Conformation Studies
Degradation Pathways and Environmental Fate
Mechanistic Studies of Degradation Processes
The breakdown of Martius Yellow is primarily achieved through advanced oxidation processes that generate highly reactive chemical species. These processes can be broadly categorized into photocatalytic and sonochemical degradation mechanisms.
Photocatalytic Degradation Mechanisms
Photocatalysis is a process where a light-activated catalyst accelerates a chemical reaction. In the context of Martius Yellow degradation, this typically involves a semiconductor material, such as titanium dioxide (TiO₂), which, upon absorbing photons, generates electron-hole pairs. nih.gov These charge carriers initiate a cascade of redox reactions, ultimately leading to the degradation of the dye molecule. nih.gov The efficiency of this process is influenced by several factors, including the type of photocatalyst, the presence of electron acceptors, and the solution's pH. researchgate.net
The cornerstone of photocatalytic degradation is the generation of highly reactive oxygen species (ROS). nih.gov When a semiconductor photocatalyst like TiO₂ is irradiated with light of sufficient energy, electrons are excited from the valence band to the conduction band, leaving behind positively charged "holes". nih.govjmamg.com These holes can react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to produce hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. nih.govmdpi.com
These hydroxyl radicals are the primary agents responsible for the breakdown of Martius Yellow. They attack the dye's molecular structure, particularly the aromatic rings, leading to hydroxylation and eventual cleavage of the chromophoric ring. mdpi.comresearchgate.netnih.gov The process is significantly enhanced by the presence of electron acceptors, such as potassium bromate (B103136) (KBrO₃), hydrogen peroxide (H₂O₂), and ammonium (B1175870) persulfate, which trap the photogenerated electrons, thereby preventing electron-hole recombination and increasing the quantum yield of radical formation. researchgate.net Studies have shown that all these electron acceptors markedly enhance the decolorization rate of Martius Yellow in the presence of TiO₂ and air. researchgate.net
To improve catalytic efficiency and facilitate catalyst recovery, researchers have developed nanocomposites. One such example is the magnesium ferrite-bentonite (MgFe₂O₄-bentonite) magnetic nanocomposite. morressier.com This material combines the photocatalytic potential of magnesium ferrite (B1171679) with the high surface area and adsorptive properties of bentonite (B74815) clay. jmamg.commorressier.com The magnetic nature of the ferrite component allows for easy separation of the catalyst from the treated water using an external magnetic field. jmamg.com
In studies involving the degradation of Martius Yellow, the MgFe₂O₄-bentonite nanocomposite has demonstrated effectiveness in both adsorption and photocatalysis. morressier.com The bentonite layers provide ample surface area for the adsorption of dye molecules, bringing them into close proximity with the photocatalytically active magnesium ferrite nanoparticles. morressier.com Kinetic studies of this synergistic system indicate that the process follows a pseudo-second-order model, suggesting that the interaction involves the adsorbate (Martius Yellow) and two active sites on the adsorbent surface. morressier.com The use of such nanocomposites represents a promising strategy for developing efficient and recyclable catalyst systems for wastewater treatment. jmamg.commorressier.com
Table 1: Research Findings on MgFe₂O₄-Bentonite Nanocomposite for Martius Yellow Removal
| Parameter | Finding | Reference |
|---|---|---|
| Nanocomposite Structure | Magnesium ferrite (MgFe₂O₄) nanoparticles were successfully loaded over bentonite layers. | morressier.com |
| Adsorption Mechanism | Equilibrium data was best represented by a linear type-II Langmuir equation, indicating monolayer adsorption. | morressier.com |
| Kinetics Model | Both adsorption and synergic (adsorption + photocatalysis) studies followed a linear pseudo-second-order kinetic model. | morressier.com |
| Maximum Adsorption Capacity (MY) | The synthesized nanocomposite showed a maximum adsorption capacity of 789.64 mg/g for Martius Yellow. | morressier.com |
| Recyclability | Desorption studies confirmed the potential for recycling the nanoadsorbent for multiple cycles. | morressier.com |
Wastewater rarely contains a single pollutant. The presence of co-contaminants can significantly affect the efficiency of photocatalytic degradation. mdpi.comnih.gov These other substances can compete with the target pollutant for the catalyst's active sites and for reactive oxidizing species like hydroxyl radicals. mdpi.com For instance, transformation products formed during the degradation process can themselves interact with the photocatalyst surface and impact the degradation performance of the primary contaminant. mdpi.com
Kinetic and Thermodynamic Analyses of Degradation
The study of degradation kinetics is essential for understanding the rate and mechanisms of dye decomposition. For Martius Yellow, various kinetic and adsorption models have been employed to characterize its behavior in environmental systems.
Reaction Order and Rate Constant Determination
Kinetic studies on the sonolytic degradation of Martius Yellow in an aqueous environment have shown that the decomposition of the dye follows first-order kinetics. researchgate.netnih.gov This implies that the rate of degradation is directly proportional to the concentration of the dye at any given time. The determination of the reaction order is crucial for predicting the dye's persistence and for designing effective remediation technologies.
| Kinetic Model | Key Characteristics |
| First-Order Kinetics | The reaction rate depends on the concentration of a single reactant (Martius Yellow). |
| The rate constant is independent of concentration. | |
| A plot of the natural logarithm of the dye concentration versus time yields a straight line. |
Adsorption Isotherm Modeling in Degradation Systems
Adsorption is a key process in many dye degradation systems, where the dye molecule must first adsorb onto a catalyst's surface. Adsorption isotherm models describe how the dye molecules distribute between the liquid and solid (catalyst/adsorbent) phases at equilibrium. In studies involving the adsorption and photodegradation of Martius Yellow using a magnesium ferrite-bentonite nanocomposite, the equilibrium data was best described by the Langmuir isotherm model. researchgate.net This suggests a monolayer adsorption process, where the dye molecules form a single layer on the surface of the adsorbent. researchgate.netinternationaljournalssrg.org
Select a model to see its details:
Langmuir Isotherm
This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface and is complete after the formation of a monolayer.
Equation: $$ \frac{C_e}{q_e} = \frac{1}{q_{max}K_L} + \frac{C_e}{q_{max}} $$ Parameters:Freundlich Isotherm
This empirical model is used to describe heterogeneous systems and assumes that the adsorbent surface is not uniform.
Equation: $$ \log(q_e) = \log(K_F) + \frac{1}{n} \log(C_e) $$ Parameters:Pseudo-Second-Order Kinetic Models for Adsorption/Photodegradation
The pseudo-second-order kinetic model is frequently used to describe adsorption processes where the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. ncsu.eduyoutube.comnih.gov In the case of Martius Yellow degradation on a magnesium ferrite-bentonite nanocomposite, the kinetics of both the adsorption and photodegradation processes were found to follow the linear pseudo-second-order model. researchgate.net This indicates that the rate-limiting step involves a chemical interaction between the dye and two active sites on the adsorbent surface. researchgate.net
| Kinetic Model | Equation (Linear Form) | Parameters | Interpretation |
| Pseudo-Second-Order | q_t: amount of dye adsorbed at time t (mg/g)q_e: amount of dye adsorbed at equilibrium (mg/g)k_2: pseudo-second-order rate constant (g/mg·min) | The rate-limiting step is chemisorption. youtube.com |
Identification and Characterization of Degradation Products
The breakdown of Martius Yellow results in the formation of various intermediate products before complete mineralization. researchgate.netnih.gov Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Electrospray Mass Spectrometry (ESMS) have been used to monitor the formation of these products during sonolytic degradation. researchgate.netnih.govcapes.gov.br
Studies have shown that the degradation of Martius Yellow is effective in breaking down the parent molecule, but the subsequent mineralization into inorganic compounds like CO2 and H2O is a much slower process. nih.gov This leads to the accumulation of intermediate organic byproducts. The identified intermediates include various hydroxylated species, resulting from the attack of hydroxyl radicals on the aromatic rings, and carboxylic acids. researchgate.netnih.gov The high water solubility of these acidic intermediates can make them resistant to further degradation in certain systems, as they may not easily accumulate at the catalyst-solution interface where degradation occurs. nih.gov
Environmental Remediation and Treatment Strategies
Given the environmental concerns associated with synthetic dyes, several remediation and treatment strategies have been developed to remove or degrade Martius Yellow from wastewater. These approaches range from destructive oxidation methods to physical separation processes.
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to mineralize recalcitrant organic pollutants. scirp.org They are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of organic compounds. scirp.org
Several AOPs have proven effective for dye degradation:
Sonolysis: The application of high-frequency ultrasound (>20 kHz) to an aqueous solution induces acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the pyrolysis of water molecules and the formation of •OH radicals. Sonolysis has been shown to degrade Martius Yellow, primarily through •OH radical attack at the bubble-solution interface. nih.govresearchgate.net
Fenton and Photo-Fenton Processes: The classic Fenton reaction uses a mixture of hydrogen peroxide (H2O2) and ferrous iron (Fe²⁺) to produce •OH radicals. The efficiency can be enhanced by irradiation with UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle. scirp.org
Heterogeneous Photocatalysis: This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO2) or tin dioxide (SnO2). mdpi.com When the catalyst is illuminated with light of sufficient energy (e.g., UV), it generates electron-hole pairs. These charge carriers react with water and oxygen to produce •OH radicals and other reactive oxygen species, which then degrade the dye molecules adsorbed on the catalyst surface. mdpi.com
Table 3: Comparison of AOPs for Dye Degradation
Click to view table
| AOP Method | Primary Oxidant(s) | Typical Conditions | Advantages | Disadvantages | Reference |
| Sonolysis | •OH | Ambient temp/pressure, Ultrasound | No chemical addition needed | High energy consumption, slow mineralization | nih.govresearchgate.net |
| Fenton | H2O2, Fe²⁺ | Acidic pH (2.5-3.5) | Rapid reaction, effective | pH dependent, produces iron sludge | scirp.org |
| Photo-Fenton | H2O2, Fe²⁺, UV light | Acidic to neutral pH | Higher efficiency than Fenton | Cost of UV lamps, iron sludge | scirp.org |
| UV/H2O2 | H2O2, UV light | Wide pH range | No sludge production | Cost of UV lamps, H2O2 residual | mdpi.com |
| UV/TiO2 | TiO2, UV light | Wide pH range | Catalyst is reusable, non-toxic | Catalyst recovery needed, turbidity can interfere | mdpi.com |
Adsorption is a widely used physicochemical process for removing dyes from wastewater. It involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of adsorption depends on the properties of both the adsorbent (e.g., surface area, porosity, surface chemistry) and the adsorbate (e.g., molecular size, polarity). nih.gov
A variety of materials have been investigated as adsorbents for dye removal:
Activated Carbon: Due to its high porosity and large surface area, activated carbon is considered a benchmark adsorbent with a high capacity for removing a wide range of dyes. nih.gov
Mineral-Based Sorbents: Natural materials like clays (B1170129) (e.g., bentonite), zeolites, and industrial by-products like marble powder have been used as low-cost adsorbents. mdpi.comresearchgate.net Their surfaces can often be chemically modified to enhance their affinity for specific dyes.
Bio-sorbents: Agricultural wastes such as rice husk, peanut hulls, and fruit peels are being explored as sustainable and inexpensive adsorbents. nih.gov These materials are rich in cellulose, hemicellulose, and lignin, which contain functional groups capable of binding dye molecules.
Polymeric Sorbents: Synthetic polymers and hydrogels, such as those based on alginate, can be formulated into beads or membranes for use in continuous flow systems, offering high regeneration potential. mdpi.com
Table 4: Examples of Sorbents for Anionic Dye Removal
Click to view table
| Sorbent Type | Sorbent Material | Target Dye Example | Key Findings | Reference |
| Industrial By-product | Marble Powder | Yellow Dye | Good adsorption performance; characterization by XRD, FTIR. | researchgate.net |
| Modified Clay | Organobentonite/Alginate Hydrogel | Acid Yellow 23 | Effective in fixed-bed columns; regeneration possible. | mdpi.com |
| Bio-sorbent | Delonix regia Biochar | Acid Yellow 36 | High biosorption capacity; potential for recycling. | nih.gov |
| Commercial Sorbent | Activated Carbon | Acid Yellow 117 | High adsorption capacity; effective for single and binary dye systems. | nih.gov |
Treating complex industrial effluents often requires an integrated approach that combines multiple processes to achieve the desired level of purification efficiently and economically.
Physicochemical Methods:
Coagulation-Flocculation: This is a common pre-treatment step where chemicals (coagulants like aluminum or iron salts) are added to neutralize the charge of colloidal particles (including some soluble dyes), causing them to aggregate into larger flocs that can be easily removed by sedimentation or filtration. This process is effective for reducing turbidity and a portion of the chemical oxygen demand (COD).
AOP as a Pre-treatment for Biological Processes: AOPs can be used to partially oxidize complex dye molecules, breaking them down into simpler, more biodegradable intermediates. These intermediates can then be more readily mineralized by microorganisms in a subsequent biological treatment stage. This synergistic approach leverages the power of AOPs to handle recalcitrant compounds and the cost-effectiveness of biological treatment for final polishing.
Interactions and Applications in Specific Contexts
Material Science and Textile Chemistry
Martius Yellow, also known as C.I. Acid Yellow 24, is a synthetic nitro dye recognized for its vibrant yellow color. stainsfile.com Its applications in material science are primarily centered on its properties as a colorant for various materials, including textiles, paper, and plastics. chemicalworlds.comchemimpex.com
Historically, Martius Yellow has been used for dyeing textiles, imparting a bright yellow shade. chemimpex.comsophiacollegemumbai.com It is an azo dye that can be applied to fabrics like wool and silk. sophiacollegemumbai.comscribd.com The dyeing process involves the chemical bonding of the dye to the substrate. sophiacollegemumbai.com Azo compounds are noted for their intense coloration due to the azo linkage that conjugates aromatic rings, which allows for the absorption of visible light. scribd.com
Table 1: General Lightfastness of Common Dye Classes
| Dye Class | Typical Lightfastness |
|---|---|
| Basic | Poor (Excellent on acrylic) |
| Acid | Generally very good (Range: poor to excellent) |
| Azoic | Good to excellent |
| Disperse | Fair to excellent |
| Sulphur | Poor to fair for yellows and browns |
| Vat | Generally excellent |
| Reactive | Good to very good |
This table provides a general comparison of the lightfastness of different dye classes and is not specific to Martius Yellow. textileengineering.net
Martius Yellow has been noted for its use as a coloring agent in several industries. chemicalworlds.com Its compatibility extends to substrates such as textiles, paper, and plastics. chemicalworlds.comchemimpex.com The effectiveness of a dye's interaction with a substrate depends on the chemical and physical structures of both the dye and the substrate. researchgate.net Factors like the functional groups present and the crystalline structure of the substrate's polymers influence dye uptake and the final color. researchgate.net Martius Yellow's solubility in water and alcohol facilitates its application to various materials. chemicalworlds.com
Biological Staining and Histological Methodologies
Martius Yellow is a significant component in various histological staining techniques due to its ability to selectively color specific cellular structures, particularly erythrocytes. stainsfile.comscribd.com It is often used in solution with ethanol (B145695) and phosphotungstic acid. stainsfile.comnih.gov
Trichrome stains utilize multiple dyes to differentiate between various tissue components. Martius Yellow is a key ingredient in several of these methods.
Lendrum's Picro Mallory: In this technique, ethanol solutions of Martius Yellow are used to stain erythrocytes yellow, which provides a sharp contrast with the red-stained fibrin. stainsfile.comchemicalworlds.comscribd.comalchetron.com
Slidder's Martius, Scarlet, and Blue (MSB): The MSB method, a modification of Masson's trichrome stain, is widely used for the visualization of fibrin, especially in studies of vascular pathology. biognost.comhistoline.com In this procedure, Martius Yellow stains red blood cells yellow. stainsfile.comchemicalworlds.comalchetron.combiognost.comhistologicaltechniques.com This provides a clear distinction from fibrin, which is stained red by Crystal Scarlet, and collagen, which is stained blue by Methyl Blue. nih.govhistologicaltechniques.com The MSB technique is valuable in forensic pathology to help determine the nature of an injury. biognost.com
The primary application of Martius Yellow in microscopy is to stain erythrocytes (red blood cells) a distinct yellow color. chemicalworlds.comscribd.combiognost.com This allows for clear differentiation from other tissue elements that are stained with different colors in trichrome procedures. stainsfile.comscribd.com By staining red blood cells, it helps in the microscopic analysis of tissue samples, making cellular structures more visible and identifiable. chemimpex.commorphisto.de It can also be combined with other yellow dyes of small molecular weight to intensify the staining effect. stainsfile.comchemicalworlds.comscribd.comalchetron.com
Table 2: Role of Martius Yellow in MSB Staining
| Tissue Component | Dye Used | Resulting Color |
|---|---|---|
| Erythrocytes | Martius Yellow | Yellow |
| Fibrin (early) | Crystal Scarlet | Red |
| Collagen / Fibrin (old) | Methyl Blue / Aniline Blue | Blue |
| Nuclei | Weigert's Iron Hematoxylin | Black/Blue-Black |
This table outlines the typical results of the Martius Scarlet Blue (MSB) staining technique. nih.govbiognost.comhistologicaltechniques.com
Martius Yellow is also employed as a counterstain in conjunction with other staining methods. One such application is its use with the Periodic acid-Schiff (PAS) stain. The PAS technique is used to demonstrate structures rich in carbohydrates. In some protocols, Martius Yellow serves as a counterstain to provide background color, which can help in the visualization of parasitic amoebae. biognost.com
A typical staining sequence involving Martius Yellow in a trichrome method like MSB proceeds as follows:
Deparaffinization and rehydration of the tissue section. biognost.combiognost.com
Nuclear staining with an acid-resistant stain like Weigert's iron hematoxylin. stainsfile.combiognost.com
Staining with the Martius Yellow solution. stainsfile.combiognost.combiognost.com
Rinsing. stainsfile.combiognost.combiognost.com
Staining with a red dye like Brilliant Crystal Scarlet. stainsfile.combiognost.com
Differentiation with phosphotungstic acid. stainsfile.com
Staining with a blue dye like Methyl Blue or Aniline Blue. stainsfile.combiognost.combiognost.com
Dehydration, clearing, and mounting. stainsfile.combiognost.com
Chemical Indicator Research
The distinct color-changing properties of Martius Yellow in response to varying chemical environments form the basis of its application in chemical indicator research.
Potential as a pH Indicator
Martius Yellow functions as a pH indicator, exhibiting a distinct color change across a defined pH range. This transition is characterized by a shift from a colorless appearance in an acidic environment to a yellow hue in a neutral or basic environment. This property allows for the visual determination of the acidity or alkalinity of a solution.
Table 1: pH Indicator Profile of Martius Yellow
| Property | Description |
|---|---|
| Transition Range | pH 6.8 to 8.2 |
| Color in Acid (pH < 6.8) | Colorless |
| Color in Base (pH > 8.2) | Yellow |
Reagent Applications in Analytical Chemistry (e.g., Titanium and Thallium)
In the field of analytical chemistry, Martius Yellow and related dinitronaphthol compounds serve as reagents, particularly in the detection of certain metal ions. biosynth.com While specific, detailed protocols for titanium and thallium detection using Martius Yellow are not extensively documented in recent literature, the general principle involves the formation of colored complexes. For instance, tests for titanium often rely on the formation of a yellow color in the presence of the metal ion with reagents like hydrogen peroxide in an acidic solution. youtube.com The chelating properties of compounds similar to Martius Yellow suggest their potential to form distinctively colored products with various metal ions, thereby enabling their qualitative or quantitative analysis. biosynth.com
Cultural Heritage Preservation and Analysis
As an early synthetic dye, Martius Yellow (sometimes referred to historically as Manchester Yellow) is frequently encountered in historical objects, particularly textiles. sophiacollegemumbai.com Its analysis provides valuable insights for conservators and historians.
Characterization of Dyes in Historical Objects
The identification of Martius Yellow in cultural heritage items is crucial for understanding the materials and technologies of the past. mdpi.com Advanced analytical techniques are employed to characterize the dye, often from microscopic samples to preserve the integrity of the artifact. ed.ac.uk The presence of Martius Yellow can help date an object and provide information about 19th-century dye trade and application practices. mdpi.com Its identification in a textile, for example, confirms the use of synthetic colorants, marking a shift from traditional natural dyes.
Understanding Dye Degradation in Cultural Heritage Materials
Like many early synthetic dyes, Martius Yellow is susceptible to degradation from environmental factors, primarily exposure to light. sdc.org.uk Understanding these degradation processes is vital for the preservation and conservation of historical artifacts. nih.gov Scientific studies show that the degradation of Martius Yellow can proceed through multiple pathways, including hydroxylation of the aryl ring and the cleavage of carbon-nitrogen bonds in the chromophore, often initiated by hydroxyl radical attacks. nih.govresearchgate.net This chemical breakdown results in the fading of the dye's vibrant yellow color. The degradation products can be complex and numerous, necessitating sophisticated analytical methods for their study. nih.gov Research into these mechanisms helps conservators develop appropriate strategies for display and storage to minimize light exposure and prolong the life of the artifact. conservation-wiki.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
